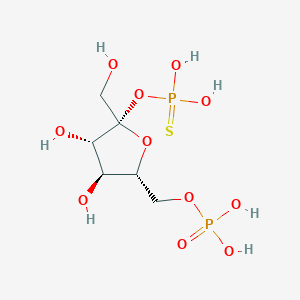
(R)-1-Hydroxy-1-phenylacetone
Vue d'ensemble
Description
"(R)-1-Hydroxy-1-phenylacetone" is a chiral α-hydroxyketone, playing a critical role as a synthon in the synthesis of pharmaceuticals with α- and β-adrenergic properties (Li et al., 2017).
Synthesis Analysis
- An enzymatic method was developed for the preparation of (R)-phenylacetyl carbinol (R-PAC), a compound closely related to "(R)-1-Hydroxy-1-phenylacetone," using Escherichia coli acetohydroxyacid synthase I as a catalyst. This method achieved an isolated yield of 80.6% and an enantiomeric excess of over 98% (Li et al., 2017).
Molecular Structure Analysis
- The molecular structure of closely related compounds involves complex stereochemistry, as demonstrated in the synthesis of α-hydroxy-α-phenyl-α-(1-propyn-3-yl)acetic acid. This compound's synthesis enabled determination of the (R/S) conformation at its center, illustrating the intricate stereochemical considerations in synthesizing such molecules (McPherson & Knapp, 1996).
Chemical Reactions and Properties
- The synthesis of α,β-unsaturated ethyl ketones through cross-hydrocarbonylation of acetylenes and ethylene with carbon monoxide and hydrogen underlines the chemical versatility of phenylacetone derivatives. Such reactions proceed with high stereo- and regioselectivity (Hong, Mise, & Yamazaki, 1987).
- Aromatic aldehydes or ketones, including those derived from phenylacetic acids and α-hydroxyphenylacetic acids, can be synthesized through copper-catalyzed aerobic oxidative decarboxylation. This process highlights the chemical reactivity of compounds structurally related to "(R)-1-Hydroxy-1-phenylacetone" (Feng & Song, 2014).
Physical Properties Analysis
- The properties of compounds similar to "(R)-1-Hydroxy-1-phenylacetone" often include high thermal stability and solubility in common organic solvents, as seen in the synthesis of functional phenylacetylene derivatives (Lai et al., 2006).
Chemical Properties Analysis
- The chemical behavior of related compounds, such as the formation of different aldehydes, acids, or esters through transformations of unsaturated 1,2-diacetates, illustrates the chemical properties of phenylacetone derivatives. This behavior underscores the synthetic utility and flexibility of these compounds (Ariza et al., 2006).
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
“®-1-Hydroxy-1-phenylacetone” is used in the study of chiral molecules, which are molecules that exist in two different forms that are mirror images of each other . These molecules are important in drug design and therapy because they behave differently when they interact with proteins at the binding site .
Methods of Application
The molecule is studied for its optical activity, which is the ability to rotate the plane of polarized light . This property is used to study the molecule’s interaction with proteins .
Results or Outcomes
The study of “®-1-Hydroxy-1-phenylacetone” and other chiral molecules helps in understanding their biological activity and their interaction with proteins. This knowledge is crucial in drug design and therapy .
Synthesis of Chiral (Amino)alkanol Derivatives
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
“®-1-Hydroxy-1-phenylacetone” is used as a reagent in the preparation of chiral (amino)alkanol derivatives .
Methods of Application
The molecule is used in chemical reactions to produce chiral (amino)alkanol derivatives .
Results or Outcomes
The outcome of the reaction is the production of chiral (amino)alkanol derivatives, which are studied for their activity as antibacterial and antifungal agents .
Characterization of Vaccines and Blood Products
Specific Scientific Field
This application is in the field of Biological Product Quality Improvement .
Summary of the Application
“®-1-Hydroxy-1-phenylacetone” is used in the characterization of vaccines and blood products .
Methods of Application
The molecule is studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy, laser light scattering, and circular dichroism spectropolarimetry .
Results or Outcomes
The study of “®-1-Hydroxy-1-phenylacetone” helps in understanding the structure-function relationships of polysaccharides in vaccines. This knowledge contributes to the development of safe and potent vaccines .
Safety And Hazards
This would involve a discussion of the compound’s toxicity, potential health effects, and necessary safety precautions when handling the compound.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or studies into the compound’s mechanism of action.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-known or newly synthesized compound, some of this information may not be available. For a comprehensive analysis, it’s recommended to consult scientific literature or databases dedicated to chemical information.
Propriétés
IUPAC Name |
(1R)-1-hydroxy-1-phenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFFNPODXBJBPW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313240 | |
| Record name | (R)-Phenylacetylcarbinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Hydroxy-1-phenylacetone | |
CAS RN |
1798-60-3 | |
| Record name | (R)-Phenylacetylcarbinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylacetylcarbinol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Phenylacetylcarbinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-hydroxy-1-phenylacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLACETYLCARBINOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V3493I8FQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)

![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)

![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)




![Benz[a]anthracene-d12](/img/structure/B49388.png)

